8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
描述
8-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative characterized by a fused [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one core. Key structural features include:
- Position 3: A meta-methylphenyl (m-tolyl) substituent.
- Position 8: A 4-methoxyphenyl-substituted piperazine group linked via a carbonyl moiety.
This compound belongs to a class of nitrogen-rich heterocycles frequently explored for pharmacological applications due to their structural similarity to bioactive natural products and synthetic drugs targeting receptors in the central nervous system (CNS) .
属性
CAS 编号 |
1031648-84-6 |
|---|---|
分子式 |
C28H26N6O3 |
分子量 |
494.555 |
IUPAC 名称 |
8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C28H26N6O3/c1-18-4-3-5-19(16-18)25-26-29-27(35)23-11-6-20(17-24(23)34(26)31-30-25)28(36)33-14-12-32(13-15-33)21-7-9-22(37-2)10-8-21/h3-11,16-17,31H,12-15H2,1-2H3 |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)OC |
溶解度 |
not available |
产品来源 |
United States |
生物活性
The compound 8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a novel heterocyclic molecule that has gained attention in medicinal chemistry due to its diverse biological activities. It features a quinazolinone core, a triazole ring, and a piperazine substituent, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structural Analysis
The unique structure of this compound can be broken down into key functional groups:
- Quinazolinone Core : Known for its role in various biological activities, including anticancer and antimicrobial effects.
- Triazole Ring : Often associated with enhanced potency in drug development due to its ability to form hydrogen bonds with biological targets.
- Piperazine Substituent : Commonly found in psychoactive drugs and known for its influence on receptor interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have demonstrated that derivatives of quinazolinone compounds possess significant anticancer properties. The structural modifications in the compound can enhance its selectivity and potency against cancer cells. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
2. Antimicrobial Properties
The triazole ring contributes to the antimicrobial activity of the compound. Similar compounds have been reported to exhibit broad-spectrum antimicrobial effects, making them potential candidates for treating infections caused by resistant strains .
3. Kinase Inhibition
The compound has been identified as a potential kinase inhibitor, which is crucial for regulating various cellular processes. Kinase inhibitors are widely used in cancer therapy due to their ability to interfere with signaling pathways that promote tumor growth .
4. Neuropharmacological Effects
Piperazine derivatives are known for their antidepressant and anxiolytic effects. The presence of the piperazine moiety in this compound suggests potential applications in treating mood disorders .
Understanding the mechanisms through which this compound exerts its biological effects is essential for its development as a therapeutic agent. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Interaction : The piperazine component likely interacts with neurotransmitter receptors, influencing mood and anxiety levels.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| 4-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidine | Triazole and pyrimidine rings | Anticancer | 3.73 - 4.00 µM |
| 3-(m-Tolyl)quinazolin-4(3H)-one | Quinazolinone core | Antimicrobial | Varies |
| 1-Piperazinyl-[1,2,3]triazole derivatives | Piperazine and triazole rings | Antidepressant | Low micromolar |
These case studies highlight the significance of structural modifications in enhancing biological activity.
Synthesis Methods
The synthesis of This compound typically involves multi-step processes. Recent advancements include:
- Microwave-Assisted Synthesis : This method improves yields and reduces reaction times significantly .
- Conventional Synthetic Routes : Traditional methods remain viable but may require longer reaction times and more complex purification processes.
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes structurally related triazoloquinazolinone derivatives and their key attributes:
*Estimated based on structural similarity to E543-0275.
†Predicted using analogous piperazine derivatives .
‡Estimated from substituent contributions.
Structural and Physicochemical Comparisons
- Core Modifications: The target compound shares the [1,2,3]triazolo[1,5-a]quinazolinone core with E543-0314 and E543-0277 but differs from [1,2,4]triazolo[1,5-a]quinazolinones (e.g., compound 23 in ) in triazole ring fusion patterns, which can alter electronic properties and binding affinities .
- The 4-methoxyphenylpiperazine moiety increases logP (~3.5) relative to unsubstituted analogs (e.g., compound in ) but reduces it compared to 2,5-dimethylphenylpiperazine derivatives (logP ~4.0 in E543-0277) .
- Hydrogen-Bonding Capacity: The carbonyl group and triazole/quinazolinone nitrogen atoms offer hydrogen-bond acceptor sites, similar to pyrazoloquinazolinones with reported µ-opioid receptor interactions .
常见问题
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including the formation of amide bonds between the piperazine and quinazolinone moieties. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., carbodiimides) to link the piperazine and triazoloquinazolinone fragments .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) and temperatures between 80–100°C are critical for minimizing side products .
- Purification : Column chromatography or recrystallization improves purity (>95%), with yields often ranging from 40–60% depending on stepwise efficiency .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), m-tolyl (δ 2.3 ppm for CH₃), and piperazine protons (δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~530) .
- HPLC : Reverse-phase methods with UV detection assess purity (>95%) .
Q. What preliminary biological activities have been reported for similar triazoloquinazolinone derivatives?
Analogous compounds exhibit:
- Kinase inhibition : Targeting tyrosine kinases or phosphodiesterases due to the triazole-quinazoline scaffold .
- Antimicrobial potential : Piperazine derivatives often disrupt microbial cell membranes or enzyme systems .
- Neuroactivity : The 4-methoxyphenyl group may enhance blood-brain barrier permeability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the piperazine or aryl groups) affect biological activity?
- Piperazine substitutions : Electron-donating groups (e.g., methoxy) enhance solubility and target affinity, while halogens (e.g., fluoro) improve metabolic stability .
- Aryl group tuning : m-Tolyl enhances lipophilicity, but para-substituted phenyl groups (e.g., 4-fluorophenyl) may optimize receptor binding .
- Triazole ring : Modifications here alter π-π stacking interactions with biological targets, impacting potency .
Q. What experimental strategies resolve contradictions in solubility or stability data across studies?
- Solubility profiling : Use a tiered approach: (1) shake-flask method in buffers (pH 1–7.4), (2) DMSO stock solutions for in vitro assays, and (3) co-solvency studies with cyclodextrins .
- Stability assays : Accelerated degradation studies under oxidative (H₂O₂), acidic/basic (0.1M HCl/NaOH), and thermal (40–60°C) conditions identify labile sites (e.g., amide bonds) .
Q. How can computational methods (e.g., molecular docking, QSAR) guide lead optimization?
- Docking studies : Use crystal structures of target enzymes (e.g., PDB: 3LD6 for 14-α-demethylase) to predict binding modes of the triazoloquinazolinone core .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) or logP values with bioactivity data to prioritize synthetic targets .
Q. What mechanistic insights explain unexpected reaction outcomes during synthesis (e.g., cyclization vs. side-chain functionalization)?
- Cyclization vs. amidation : Competing pathways arise from solvent polarity (e.g., DMF favors cyclization) and reagent choice (e.g., EDCI vs. DCC for amide coupling) .
- Byproduct analysis : LC-MS identifies intermediates, such as unreacted hydrazine derivatives or oxidized piperazine species, guiding condition optimization .
Methodological Guidance
Designing a SAR study for this compound:
- Step 1 : Synthesize analogs with systematic substitutions (e.g., piperazine → homopiperazine; m-tolyl → o/p-tolyl).
- Step 2 : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
- Step 3 : Correlate structural features (ClogP, polar surface area) with IC₅₀ values using multivariate regression .
Interpreting conflicting bioactivity data in similar compounds:
- Case example : If Compound A shows higher potency than Compound B despite similar logP:
- Analyze steric effects (e.g., B has bulky substituents hindering target access).
- Assess metabolic stability (e.g., B may undergo rapid CYP450-mediated degradation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
